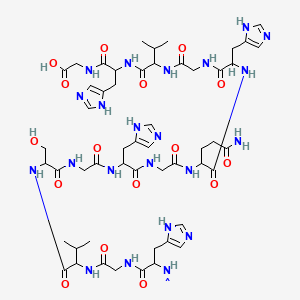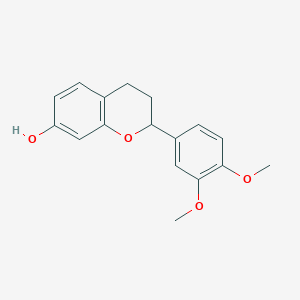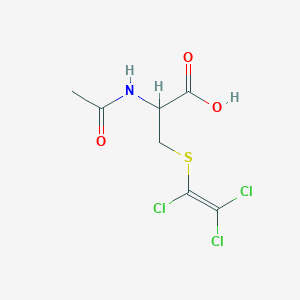
2-Acetamido-3-(1,2,2-trichloroethenylsulfanyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-(trichlorovinyl)-L-cysteine is a metabolite of trichloroethylene, a widely used industrial solvent. This compound is formed in the body as a result of the biotransformation of trichloroethylene, primarily in the liver. It is of significant interest due to its potential toxicological effects and its role as a biomarker for exposure to trichloroethylene.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-S-(trichlorovinyl)-L-cysteine typically involves the reaction of trichloroethylene with glutathione to form S-(trichlorovinyl)glutathione, which is then further metabolized to N-Acetyl-S-(trichlorovinyl)-L-cysteine. This process can be carried out in vitro using liver microsomes or in vivo in animal models.
Industrial Production Methods: Industrial production of N-Acetyl-S-(trichlorovinyl)-L-cysteine is not common due to its primary formation as a metabolite. for research purposes, it can be synthesized using chemical reagents under controlled laboratory conditions.
Analyse Des Réactions Chimiques
Types of Reactions: N-Acetyl-S-(trichlorovinyl)-L-cysteine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent thiol form.
Substitution: Nucleophilic substitution reactions can occur at the trichlorovinyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Parent thiol compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Acetyl-S-(trichlorovinyl)-L-cysteine has several applications in scientific research:
Chemistry: Used as a model compound to study the metabolism of trichloroethylene and related compounds.
Biology: Serves as a biomarker for exposure to trichloroethylene, aiding in toxicological studies.
Medicine: Investigated for its potential role in causing kidney and liver damage, contributing to the understanding of trichloroethylene toxicity.
Industry: Used in environmental monitoring to assess exposure levels to trichloroethylene in industrial settings.
Mécanisme D'action
N-Acetyl-S-(trichlorovinyl)-L-cysteine exerts its effects primarily through its interaction with cellular proteins and enzymes. It can form adducts with proteins, leading to cellular dysfunction and toxicity. The compound is also known to induce oxidative stress by generating reactive oxygen species, which can damage cellular components such as lipids, proteins, and DNA.
Comparaison Avec Des Composés Similaires
- N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine
- S-(1,2,2-trichlorovinyl)glutathione
Comparison: N-Acetyl-S-(trichlorovinyl)-L-cysteine is unique due to its specific formation from trichloroethylene metabolism. Compared to N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine, it has an additional chlorine atom, which can influence its reactivity and toxicity. S-(1,2,2-trichlorovinyl)glutathione is an intermediate in the formation of N-Acetyl-S-(trichlorovinyl)-L-cysteine and shares similar metabolic pathways.
Propriétés
IUPAC Name |
2-acetamido-3-(1,2,2-trichloroethenylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl3NO3S/c1-3(12)11-4(7(13)14)2-15-6(10)5(8)9/h4H,2H2,1H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGLMNHGJFSOCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(=C(Cl)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylpyrrolidine-2-carboxylic acid](/img/structure/B12321996.png)
![Dichloro[(R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B12322003.png)

![5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrobromide](/img/structure/B12322020.png)
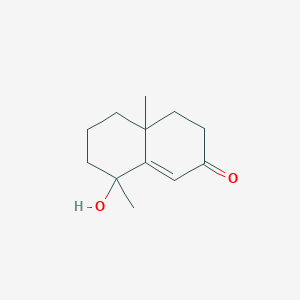
![[5-[2-(6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethyl]-1,1,4a-trimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate](/img/structure/B12322029.png)
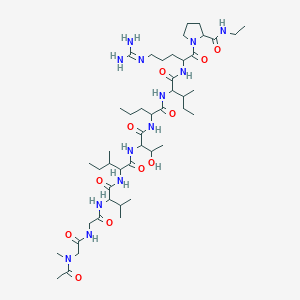
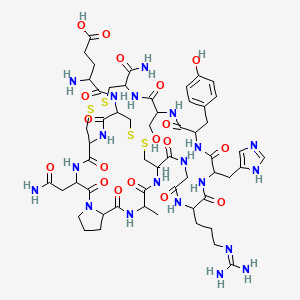
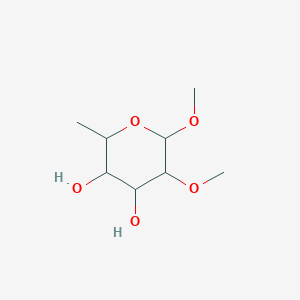
![3-[14-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B12322090.png)
